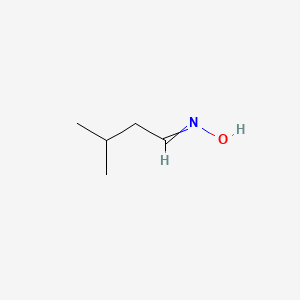

Butanal, 3-methyl-, oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5775-74-6 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

N-(3-methylbutylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3 |

InChI Key |

JAUPRNSQRRCCRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=NO |

Origin of Product |

United States |

Synthesis and Methodological Advancements for Butanal, 3 Methyl , Oxime

Mechanochemical Synthetic Protocols

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and environmentally friendly alternative for the synthesis of oximes. rsc.orgnih.gov This method typically involves grinding the reactants, such as an aldehyde and hydroxylamine (B1172632) hydrochloride, with a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) in a mortar and pestle or a ball mill. rsc.orgnih.govasianpubs.org

This solvent-free approach has been successfully applied to a variety of aromatic and aliphatic aldehydes, demonstrating high conversion rates and yields in short reaction times. rsc.orgnih.govrsc.org For example, almost complete conversion to oximes has been observed in the mechanochemical reaction of N-substituted indole-3-carboxaldehydes with hydroxylamine hydrochloride and a base. nih.gov This method minimizes waste and potential risks associated with solvent use. nih.govresearchgate.net

| Reactants | Conditions | Yield | Reference |

| Aldehyde/Ketone, Hydroxylamine Hydrochloride, Bi₂O₃ | Grinding, Room Temperature | 60-98% | nih.gov |

| Aldehyde, Hydroxylamine Hydrochloride, Na₂CO₃ | Grinding, Room Temperature | High | asianpubs.org |

| Aromatic/Aliphatic Aldehydes, Hydroxylamine, NaOH | Solvent-free grinding | High | rsc.org |

Stereoselective Synthesis of Butanal, 3-methyl-, oxime Isomers (E/Z)

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. uou.ac.in The terms syn and anti were historically used to differentiate aldoxime isomers based on the relative position of the R group to the hydroxyl group. wikipedia.org The E/Z nomenclature is now the standard system, based on the Cahn-Ingold-Prelog priority rules. uou.ac.in

The stereoselectivity of the oximation reaction can be influenced by various factors, including the reaction conditions and the presence of catalysts. For some oximes, isomerization from the anti to the syn isomer has been observed under acidic conditions. nih.gov Furthermore, visible-light-mediated energy transfer catalysis has been shown to be a mild and general method to achieve Z isomers of aryl oximes, which could potentially be applied to aliphatic oximes. organic-chemistry.org The development of stereoselective synthetic methods is crucial as the different isomers can exhibit distinct biological activities and chemical properties. core.ac.uk

Metal-Involving Synthetic Routes to Oximes (General Principles Applicable to Analogous Compounds)

While conventional condensation remains the primary method for oxime synthesis, metal-catalyzed reactions offer alternative pathways. acs.org Transition metals can be involved in both the generation of oximes and their subsequent functionalization. acs.org

General principles from metal-catalyzed reactions applicable to compounds analogous to this compound include:

Reduction of Nitro Compounds: Certain metal salts can facilitate the reduction of nitro compounds to form oximes. wikipedia.orgacs.org

C-H Functionalization: Transition metal catalysts, such as rhodium and ruthenium, can catalyze the C-H functionalization of hydroxylamine derivatives, which serve as both reactants and internal oxidants. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed O-arylation of hydroxylamine equivalents provides a route to O-arylhydroxylamines. organic-chemistry.org More recently, a multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes has been achieved via a Heck-type cross-coupling of alkenols with ketone-derived oxime esters, a principle that could potentially be adapted for aldehyde-derived oximes. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been used in the synthesis of pyridines from O-acetyl oximes, demonstrating the ability of copper(I) to reduce the oxime N-O bond. orgsyn.org

These metal-involving routes, while not yet standard for this compound synthesis, represent an active area of research with the potential for developing novel and efficient synthetic methodologies. acs.org

Chemical Reactivity and Mechanistic Investigations of Butanal, 3 Methyl , Oxime

Hydrolytic Cleavage and Parent Carbonyl Regeneration

The hydrolysis of oximes to regenerate the parent carbonyl compound is a fundamental transformation in organic synthesis, often employed for the deprotection of aldehydes and ketones. In the case of Butanal, 3-methyl-, oxime, this reaction involves the cleavage of the carbon-nitrogen double bond, yielding 3-methylbutanal (B7770604) and hydroxylamine (B1172632).

A variety of reagents have been developed for the deoximation of aldoximes under milder conditions. These methods often aim to avoid the harsh acidic conditions that can affect other functional groups in a molecule. While specific studies on the hydrolytic cleavage of this compound are not extensively documented, the general principles and reagents used for aldoxime hydrolysis are applicable.

Table 1: Reagents for the Hydrolysis of Aldoximes

| Reagent/Method | Conditions | Comments |

|---|---|---|

| Inorganic Acids (e.g., HCl, H₂SO₄) | Heating | Classical method, can be harsh. |

| Levulinic Acid | Mildly acidic | Effective for oximes and 2,4-dinitrophenylhydrazones. |

| Sodium Bisulfite (NaHSO₃) | Aqueous solution | Mild and effective for many oximes. |

| Oxidative Methods (e.g., KMnO₄, PCC) | Various | Can lead to over-oxidation of the aldehyde. |

Reductive Pathways to Amines

The reduction of oximes to primary amines is a significant transformation in organic synthesis, providing a route to amines from carbonyl compounds. For this compound, this reduction yields 3-methylbutan-1-amine, a valuable building block.

Several reducing agents can accomplish this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. The reduction can proceed through different mechanistic pathways depending on the reagent used.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. The reaction typically requires elevated pressure and temperature. The mechanism involves the addition of hydrogen across the C=N double bond and the subsequent hydrogenolysis of the N-O bond.

Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of oximes to primary amines. The mechanism involves the nucleophilic attack of a hydride ion on the carbon atom of the C=N bond, followed by the coordination of the oxygen atom to the aluminum species and subsequent cleavage of the N-O bond upon workup. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough on its own to reduce oximes but its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride or copper(II) sulfate.

Other Reducing Agents: Other methods, such as the use of sodium metal in a protic solvent (e.g., ethanol), have also been employed for the reduction of oximes.

While detailed kinetic studies on the reduction of this compound are scarce, the general reactivity patterns of aliphatic aldoximes provide a good indication of the expected outcomes with these reagents.

Table 2: Common Reagents for the Reduction of Aldoximes to Primary Amines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂/Raney Ni | High pressure and temperature | Can also reduce other functional groups. |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. |

| NaBH₄/NiCl₂ | Methanol, room temperature | Milder alternative to LiAlH₄. |

| NaBH₄/CuSO₄ | Methanol, reflux | Can produce a mixture of primary and secondary amines. |

Rearrangement Reactions (e.g., Beckmann Rearrangement of Oxime Derivatives)

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an amide. For an aldoxime like this compound, this rearrangement can lead to the formation of N-(3-methylbutyl)formamide under certain conditions. The reaction is typically promoted by strong acids or other reagents that can convert the hydroxyl group of the oxime into a good leaving group.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a concerted 1,2-migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group (water). This results in the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization leads to the final amide product.

For aldoximes, the migrating group is the alkyl or aryl group attached to the carbonyl carbon. In the case of this compound, the isobutyl group would migrate. It is important to note that for aldoximes, the Beckmann rearrangement can also lead to the formation of nitriles through a fragmentation pathway, especially under certain reaction conditions.

A variety of reagents can be used to catalyze the Beckmann rearrangement, including strong Brønsted acids like sulfuric acid and Lewis acids.

Table 3: Reagents for the Beckmann Rearrangement of Aldoximes

| Reagent | Typical Conditions | Product from Aldoxime |

|---|---|---|

| Concentrated H₂SO₄ | Heating | Amide or Nitrile |

| Polyphosphoric Acid (PPA) | Heating | Amide or Nitrile |

| Phosphorus Pentachloride (PCl₅) | Anhydrous solvent | Amide or Nitrile |

| Thionyl Chloride (SOCl₂) | Anhydrous solvent | Amide or Nitrile |

Functionalization at the Oxime Moiety

The oxime functional group in this compound provides opportunities for further synthetic modifications at both the oxygen and nitrogen atoms. These functionalization reactions lead to a diverse range of derivatives with altered chemical and physical properties.

O-Functionalization Reactions (e.g., Alkylation, Arylation, Vinylation, Heteroacylation)

The oxygen atom of the oxime hydroxyl group is nucleophilic and can react with various electrophiles to form O-substituted derivatives.

O-Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides or sulfates, in the presence of a base, yields O-alkyl oxime ethers. This reaction is a common method for the synthesis of these derivatives.

O-Arylation: The introduction of an aryl group onto the oxime oxygen can be achieved through reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

O-Vinylation: O-vinyl oximes can be prepared through various methods, including the reaction of the oxime with vinyl ethers or through transition metal-catalyzed processes. These derivatives are useful intermediates in sigmatropic rearrangements.

O-Heteroacylation: Acylation of the oxime oxygen with acylating agents like acyl chlorides or anhydrides in the presence of a base leads to the formation of O-acyl oximes. These compounds are often more reactive than the parent oximes and can be used in subsequent transformations.

Table 4: O-Functionalization Reactions of Oximes

| Reaction Type | Reagent | Product |

|---|---|---|

| O-Alkylation | Alkyl Halide/Base | O-Alkyl Oxime Ether |

| O-Arylation | Aryl Halide/Pd-catalyst | O-Aryl Oxime Ether |

| O-Vinylation | Vinyl Ether/Acid catalyst | O-Vinyl Oxime Ether |

N-Functionalization Reactions

While O-functionalization is more common, reactions at the nitrogen atom of the oxime are also possible, leading to N-substituted derivatives. A primary example is the formation of nitrones through the N-alkylation of aldoximes. Nitrones are valuable 1,3-dipoles that can participate in cycloaddition reactions. The reaction of an aldoxime with an alkylating agent can sometimes lead to a mixture of O- and N-alkylated products, with the reaction conditions influencing the selectivity.

Oxidative Transformations and Cyclization Pathways

The oxime functionality in this compound can undergo various oxidative transformations, and the molecule can participate in cyclization reactions, particularly when additional functional groups are present in the isobutyl chain.

Oxidative Transformations: Oxidation of aldoximes can lead to different products depending on the oxidant and reaction conditions. For instance, strong oxidizing agents can cleave the C=N bond to regenerate the parent aldehyde. Milder oxidation can lead to the formation of nitrile oxides, which are highly reactive intermediates that can undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines or isoxazoles, respectively.

Cyclization Pathways: If the alkyl chain of an oxime contains a suitable unsaturation, intramolecular cyclization reactions can occur. For example, an alkenyl oxime can undergo radical cyclization to form cyclic nitrones or other heterocyclic compounds. These reactions are often initiated by radical initiators or through photochemical methods. The regioselectivity of the cyclization (i.e., whether the nitrogen or oxygen atom of the oxime attacks the double bond) can be influenced by the reaction conditions and the structure of the substrate.

While specific examples of oxidative transformations and cyclization pathways for this compound are not extensively reported, the general principles of oxime reactivity in these areas are well-established and provide a framework for predicting its behavior.

Table 5: Oxidative and Cyclization Reactions of Aldoximes

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation to Nitrile Oxide | Hypervalent iodine reagents | Nitrile Oxide |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | Isoxazoline (B3343090) |

Oxidative Cyclization for Heterocycle Formation

The oxidation of aldoximes, including aliphatic variants like this compound, is a well-established method for the in situ generation of nitrile oxides. These highly reactive intermediates are key synthons in the construction of five-membered heterocycles, particularly isoxazolines and isoxazoles, through [3+2] dipolar cycloaddition reactions with suitable dipolarophiles such as alkenes and alkynes. organic-chemistry.orgorganic-chemistry.orgtandfonline.comnih.govumn.edu

The general transformation can be represented as follows:

Step 1: Oxidation of the Aldoxime to a Nitrile Oxide this compound, upon treatment with an oxidizing agent, is converted to 3-methylbutanenitrile oxide.

Step 2: [3+2] Cycloaddition The generated nitrile oxide then readily reacts with a dipolarophile (e.g., an alkene) to yield a substituted isoxazoline. For instance, the reaction with a generic alkene (R-CH=CH₂) would be expected to produce a 3-isobutyl-5-R-isoxazoline.

A variety of oxidizing systems have been employed for this transformation, including hypervalent iodine reagents and catalytic systems involving hypoiodite. organic-chemistry.orgnih.govrsc.org While specific yields for the oxidative cyclization of this compound are not extensively documented, studies on other aliphatic aldoximes demonstrate the feasibility and efficiency of this approach. The reaction conditions can be optimized by varying the oxidant, solvent, and temperature to achieve good to excellent yields of the desired heterocyclic products. organic-chemistry.orgorganic-chemistry.org

The table below summarizes representative examples of oxidative cyclization of aliphatic aldoximes to provide an indication of the expected reactivity.

| Aldoxime | Dipolarophile | Oxidizing System | Product | Yield (%) |

| Propanal oxime | Styrene | Iodoarene (cat.), Oxone | 3-Ethyl-5-phenyl-4,5-dihydroisoxazole | 78 |

| Heptanal oxime | 1-Octene | KI (cat.), Oxone | 3-Hexyl-5-hexyl-4,5-dihydroisoxazole | 75 |

| Cyclohexanecarbaldehyde oxime | Methyl acrylate | DIB | Methyl 3-cyclohexyl-4,5-dihydroisoxazole-5-carboxylate | 85 |

Note: This table is illustrative and based on data for analogous aliphatic aldoximes, not this compound itself.

Mechanistic Studies of Oxidative Conversion (e.g., Cerium(IV) Oxidation)

The mechanism of the oxidative conversion of aldoximes is of significant interest for understanding and controlling the reaction outcomes. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a well-known one-electron oxidizing agent that has been used in the oxidation of various organic functional groups, including oximes. mgesjournals.com

The oxidation of an aldoxime, such as this compound, by cerium(IV) is initiated by a single-electron transfer (SET) from the oxime to the Ce(IV) center. This process generates a cerium(III) species and an iminoxyl radical cation, which subsequently loses a proton to form a neutral iminoxyl radical. nih.gov

The key steps in the cerium(IV)-mediated oxidation of this compound are proposed as follows:

Formation of the Iminoxyl Radical: A one-electron oxidation of the oxime by Ce(IV) leads to the formation of the corresponding iminoxyl radical. This radical intermediate is a key species that dictates the subsequent reaction pathways.

Further Oxidation to Nitrile Oxide: The iminoxyl radical can undergo a further one-electron oxidation by another equivalent of Ce(IV) to form a nitrilium ion-like species, which upon deprotonation yields the nitrile oxide.

Dimerization and Side Reactions: In the absence of an efficient trapping agent (dipolarophile), the generated nitrile oxide can undergo dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or other decomposition products.

Advanced Analytical Characterization of Butanal, 3 Methyl , Oxime

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of Butanal, 3-methyl-, oxime. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information regarding its functional groups, connectivity, and stereochemistry can be obtained.

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N). nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between these isomers. The chemical environment of the nuclei, particularly the protons (¹H) and carbons (¹³C) near the C=N bond, differs significantly between the two forms, leading to distinct chemical shifts and coupling constants.

The proton attached to the double-bonded carbon (H-C=N) is particularly diagnostic. Its chemical shift is influenced by the spatial orientation of the hydroxyl (-OH) group. Typically, the chemical shift of this proton will differ between the (E) and (Z) isomers, allowing for their identification and the determination of their relative abundance in a mixture. While detailed spectra for both individual isomers are not fully compiled in public databases, the principles of NMR allow for predictable distinctions.

Table 1: Expected ¹H NMR Distinctions for (E) and (Z) Isomers of this compound

| Proton | Expected Chemical Shift Range (ppm) for (E)-isomer | Expected Chemical Shift Range (ppm) for (Z)-isomer | Key Differentiating Feature |

|---|---|---|---|

| -CH=NOH | ~6.5 - 7.5 | ~7.2 - 8.2 | The proton trans to the -OH group (in the E-isomer) is typically more shielded (appears at a lower ppm) than the proton cis to the -OH group (in the Z-isomer). |

| -CH₂-CH=N | ~2.0 - 2.5 | ~2.2 - 2.7 | Protons on the alpha-carbon also experience slight shifts depending on the isomer configuration. |

| -NOH | ~8.0 - 11.0 | ~8.0 - 11.0 | The hydroxyl proton is often broad and its position is concentration and solvent dependent. |

Note: The exact chemical shifts can vary based on the solvent and concentration used during analysis.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₅H₁₁NO, corresponding to a molecular weight of approximately 101.15 g/mol . nih.govnih.gov

Upon electron ionization (EI), the molecule forms a radical cation (M⁺•) which then undergoes a series of fragmentation reactions. One of the most significant fragmentation pathways for compounds containing a carbonyl or a similar functional group like an oxime is the McLafferty rearrangement. wikipedia.org This rearrangement involves the transfer of a hydrogen atom from the γ-position (the third carbon from the functional group) to the oxygen atom of the oxime, followed by the cleavage of the bond between the α and β carbons. wikipedia.orgnih.gov

The process is a well-studied reaction in mass spectrometry and can proceed through either a concerted or a stepwise mechanism. nih.govnih.gov For oximes, the McLafferty rearrangement is often a prominent fragmentation pathway, leading to the formation of a stable neutral alkene and a characteristic fragment ion. nih.govresearchgate.net

Table 2: Major Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 84 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 70 | [C₄H₈N]⁺ | McLafferty Rearrangement product ion |

| 57 | [C₄H₉]⁺ | Loss of CH=NOH |

| 41 | [C₃H₅]⁺ | Further fragmentation |

Data compiled from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The key functional groups of the oxime moiety give rise to distinct peaks. A broad band in the high-frequency region is indicative of the O-H stretching vibration of the hydroxyl group. The C=N double bond stretch appears in the double bond region of the spectrum, and the N-O stretch is also observable.

Table 3: Characteristic Infrared Absorption Bands for an Oxime

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3418 | O-H stretch | Hydroxyl group (-OH) | researchgate.net |

| ~2870-2960 | C-H stretch | Alkyl groups (CH, CH₂, CH₃) | |

| ~1643 | C=N stretch | Imine group (C=N-OH) | researchgate.net |

| ~930-960 | N-O stretch | N-O bond | |

Note: The values are typical and may vary slightly based on the sample preparation and isomeric form. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and for its quantification. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. This technique can effectively resolve the (E) and (Z) isomers, which often exhibit different retention times. cdc.gov

Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard. The retention index is a standardized measure of a compound's retention in GC, which aids in its identification across different systems.

Table 4: Kovats Retention Indices for this compound

| Column Type | Kovats Retention Index (I) |

|---|---|

| Semi-standard non-polar | 858 - 870 |

| Standard polar | 1488.5 - 1524.4 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful analytical tool, combining the excellent separation capabilities of GC with the definitive identification power of MS. jmchemsci.com Developing a robust GC-MS method is crucial for the reliable analysis of this compound.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. Key parameters include the choice of the capillary column, the oven temperature program, the carrier gas flow rate, and the mass spectrometer settings. A nonpolar (5%-phenyl)-methylpolysiloxane capillary column is commonly used for the analysis of a wide range of volatile compounds. srce.hr

Table 5: Typical GC-MS Method Parameters for Volatile Compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| GC System | Agilent 8890 GC system or equivalent | High-performance separation |

| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) | Separation of analytes |

| Carrier Gas | Helium, constant flow rate (~1.0-1.5 mL/min) | Mobile phase to carry analytes through the column |

| Injection Mode | Split/Splitless | Introduction of the sample |

| Injector Temperature | 250 °C | Ensure complete vaporization of the sample |

| Oven Program | Initial: 60 °C (hold 3 min), Ramp: 5 °C/min to 240 °C (hold 5 min) | Elution and separation of compounds based on boiling points |

| MS System | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Detection and identification of analytes |

| Ion Source Temp. | 230 °C | Ionization of the analyte |

| Ionization Energy | 70 eV | Standard energy for electron ionization, produces reproducible fragmentation patterns |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between GC and MS |

These parameters are illustrative and can be adapted based on the specific analytical requirements and sample matrix. srce.hrresearchgate.net

Gas Chromatography (GC) for Resolution and Quantification

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) Applications

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful, solvent-free technique for the analysis of volatile and semi-volatile organic compounds like "this compound". This method relies on the partitioning of the analyte between the sample matrix, the headspace above the sample, and a coated fiber. The adsorbed analytes are then thermally desorbed into the GC inlet for separation and detection. The selection of the SPME fiber coating is critical and depends on the polarity and volatility of the analyte. For a moderately polar compound like "this compound," a fiber with a mixed polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective, as it can trap a wide range of volatile compounds.

Research findings have demonstrated the successful application of HS-SPME-GC-MS for the analysis of various oximes and related volatile compounds in complex matrices such as food, beverages, and environmental samples. The optimization of extraction parameters, including extraction time, temperature, and sample matrix modifications (e.g., salt addition), is crucial for achieving high sensitivity and reproducibility. For instance, increasing the extraction temperature can enhance the volatility of "this compound," leading to higher concentrations in the headspace and improved adsorption onto the SPME fiber. However, excessively high temperatures may risk thermal degradation of the analyte.

Table 1: Illustrative HS-SPME-GC-MS Parameters for Volatile Oxime Analysis

| Parameter | Condition | Rationale |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad polarity range for efficient trapping of various volatile compounds. |

| Extraction Temp. | 60°C | Balances analyte volatility with thermal stability. |

| Extraction Time | 30 min | Allows for sufficient equilibrium of the analyte between the sample, headspace, and fiber. |

| Sample Volume | 5 mL in a 20 mL vial | Creates a sufficient headspace for analyte partitioning. |

| Agitation | 250 rpm | Facilitates the mass transfer of the analyte to the headspace. |

| Desorption Temp. | 250°C | Ensures complete transfer of the analyte from the fiber to the GC inlet. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for the separation of a wide range of volatile compounds. |

| MS Detection | Electron Ionization (EI), Scan Mode (m/z 40-300) | Provides characteristic fragmentation patterns for compound identification. |

Liquid Chromatography (LC) Based Methods

While GC-MS is well-suited for volatile compounds, Liquid Chromatography (LC) based methods, particularly when coupled with mass spectrometry (LC-MS), offer an alternative for the analysis of less volatile or thermally labile oximes. For "this compound," which possesses some polarity due to the oxime functional group, reverse-phase LC could be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The primary advantage of LC-MS is its applicability to a broader range of compounds without the need for high temperatures, thus minimizing the risk of degradation. However, for a relatively volatile compound like "this compound," challenges in retention on a standard C18 column might be encountered. Method development would involve careful optimization of the mobile phase composition and gradient to achieve adequate separation from other matrix components. The use of atmospheric pressure ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in the mass spectrometer would be necessary for the sensitive detection of the protonated molecule [M+H]⁺ of "this compound."

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For "this compound," derivatization can enhance its chromatographic behavior, increase its sensitivity, and improve its mass spectrometric detection.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds. While "this compound" is already an oxime, PFBHA can be utilized to derivatize any precursor 3-methylbutanal (B7770604) that may be present, or in methods where the oxime is hydrolyzed back to the aldehyde prior to derivatization for quantitative purposes. The resulting PFBHA-oxime derivative is highly fluorinated, which significantly enhances its detectability by electron capture detection (ECD) in GC and provides a characteristic mass spectrum in MS with a prominent molecular ion. This strategy is particularly useful for trace-level analysis in complex matrices.

The reaction with PFBHA is typically carried out in an aqueous or organic solvent, and the reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete derivatization.

O-Methylhydroxylamine Hydrochloride (MHA) Derivatization

O-Methylhydroxylamine hydrochloride (MHA) is another derivatizing agent that can be used to form methoxime derivatives. This is particularly useful in metabolomics studies to stabilize carbonyl compounds and reduce the number of tautomeric peaks in chromatography. In the context of "this compound," derivatization with MHA would likely proceed through a transoximation reaction, replacing the hydroxyl group on the oxime nitrogen with a methoxy group. This can improve the thermal stability and chromatographic peak shape of the analyte. The resulting O-methyloxime derivative often provides a cleaner mass spectrum with less fragmentation compared to the underivatized oxime.

Optimization of Derivatization Parameters (pH, temperature, reaction time)

The efficiency of any derivatization reaction is highly dependent on the reaction conditions. The optimization of these parameters is a critical step in method development to ensure complete and reproducible derivatization.

pH: The pH of the reaction medium can significantly influence the rate and extent of the derivatization reaction. For PFBHA derivatization of aldehydes, a slightly acidic pH is often optimal to facilitate the nucleophilic attack of the hydroxylamine (B1172632) on the carbonyl carbon. For transoximation reactions, the optimal pH may vary depending on the specific oxime and derivatizing agent.

Temperature: The reaction temperature affects the kinetics of the derivatization. Higher temperatures generally increase the reaction rate, but can also lead to the degradation of the analyte or the derivatizing agent. A balance must be struck to achieve a complete reaction in a reasonable timeframe without compromising the integrity of the sample.

Reaction Time: The time required for the derivatization to reach completion must be determined experimentally. Insufficient reaction time will result in incomplete derivatization and inaccurate quantification, while excessively long reaction times may increase the risk of side reactions or sample degradation.

Table 2: Example of Optimized Derivatization Parameters for a Volatile Aldehyde using PFBHA

| Parameter | Optimized Value | Impact on Derivatization |

| pH | 4.5 | Enhances the nucleophilicity of the derivatizing agent while minimizing analyte degradation. |

| Temperature | 70°C | Accelerates the reaction rate to achieve completion within a practical timeframe. |

| Reaction Time | 60 minutes | Ensures complete conversion of the analyte to its derivative. |

| PFBHA Conc. | 100 µg/mL | Provides a sufficient excess of the reagent to drive the reaction to completion. |

By carefully selecting and optimizing the analytical method and any necessary derivatization strategies, it is possible to achieve the sensitive and accurate characterization of "this compound" in a variety of sample types.

Theoretical and Computational Chemistry Studies on Butanal, 3 Methyl , Oxime

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time, including their interactions with solvents or other molecules. These approaches could provide insight into the physical properties and intermolecular interactions of Butanal, 3-methyl-, oxime. However, there are no specific studies in the available scientific literature that apply these molecular modeling or simulation approaches to this compound.

Due to the absence of specific simulation data in the literature, a data table for this section cannot be generated.

Environmental Dynamics and Chemical Fate of Butanal, 3 Methyl , Oxime and Precursors

Atmospheric Degradation Pathways (e.g., Reactions with Hydroxyl Radicals, Photolysis)

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is a major daytime degradation pathway for aldehydes. For instance, the rate coefficient for the reaction of a similar compound, 2-methylbutanal, with OH radicals has been determined to be (2.68 ± 0.07) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.org The reaction of 3-methyl-2-butenal (B57294) with OH radicals has a rate constant of (6.21 ± 0.18) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. nih.gov These reactions typically involve the abstraction of the aldehydic hydrogen, leading to the formation of an acyl radical, or OH addition to the C=C double bond in unsaturated aldehydes. nih.gov For Butanal, 3-methyl-, oxime, the C=N double bond and the C-H bonds are potential sites for OH radical attack. The resulting degradation products would depend on the specific reaction mechanism, which could lead to the formation of smaller carbonyl compounds, nitrates, and carbon dioxide. nih.gov

Photolysis

Photolysis, the degradation of a compound by sunlight, is another significant atmospheric removal process for aldehydes. copernicus.org Aldehydes can absorb ultraviolet radiation, leading to the cleavage of chemical bonds. The photolysis of 2-methylbutanal has been studied, indicating its potential as a daytime atmospheric sink. copernicus.org Similarly, 3-methylbutanal (B7770604) is expected to undergo photolysis. While specific photolysis data for this compound is unavailable, the presence of the C=N-OH chromophore suggests it may be susceptible to photodegradation.

Reaction with Chlorine (Cl) Atoms

In marine or coastal areas, reactions with chlorine atoms can also contribute to the atmospheric degradation of aldehydes. The rate coefficient for the reaction of 2-methylbutanal with Cl atoms is (2.16 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org This reaction is typically faster than the reaction with OH radicals. Similar reactivity would be expected for 3-methylbutanal. The reaction of this compound with Cl atoms would likely proceed via addition to the C=N bond or hydrogen abstraction.

Table 1: Atmospheric Degradation Rate Coefficients for Aldehydes Related to 3-Methylbutanal

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|---|

| 2-Methylbutanal | OH | (2.68 ± 0.07) × 10⁻¹¹ | 298 |

| 2-Methylbutanal | Cl | (2.16 ± 0.32) × 10⁻¹⁰ | 298 |

| 3-Methyl-2-butenal | OH | (6.21 ± 0.18) × 10⁻¹¹ | 296 ± 2 |

This table presents data for compounds structurally similar to the precursor of this compound to illustrate typical atmospheric reaction rates.

Environmental Transformation and Persistence Studies

The persistence of this compound in the environment is largely determined by its stability towards abiotic transformation processes, primarily hydrolysis.

Hydrolytic Stability

Oximes are generally more resistant to hydrolysis compared to other imines and hydrazones. raineslab.comnih.gov Hydrolysis of an oxime would lead to the formation of the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org The stability of the C=N bond in oximes is attributed to electron delocalization involving the nitrogen and oxygen atoms, which reduces the electrophilicity of the carbon atom. nih.gov

Studies on the hydrolytic stability of various oximes and hydrazones have shown that the hydrolysis of oximes is acid-catalyzed and significantly slower than that of analogous hydrazones. raineslab.comnih.gov For example, at a pD of 7.0, the first-order rate constant for the hydrolysis of one studied oxime was approximately 160- to 600-fold lower than for various hydrazones. raineslab.com The hydrolysis of this oxime at a pD greater than 7.0 was too slow to be measured within a reasonable timeframe. nih.gov This suggests that this compound is likely to be relatively persistent in neutral to alkaline aqueous environments. Under acidic conditions, hydrolysis would be more favorable, regenerating 3-methylbutanal and hydroxylamine.

Table 2: Relative Hydrolytic Stability of Oximes Compared to Hydrazones

| Compound Type | Relative Hydrolysis Rate at Neutral pH | Key Stability Factor |

|---|---|---|

| Oxime | Low | Electron delocalization across the C=N-O system |

| Alkylhydrazone | High | Higher electrophilicity of the imine carbon |

| Acylhydrazone | High | Higher electrophilicity of the imine carbon |

This table provides a qualitative comparison of the hydrolytic stability of oximes based on general findings for the compound class.

Biodegradation Mechanisms and Environmental Attenuation

The biodegradation of this compound is expected to be carried out by microorganisms capable of utilizing it as a source of carbon and nitrogen. While specific studies on the biodegradation of this compound are scarce, the metabolic pathways for related compounds can provide a model for its environmental attenuation.

Microbial Degradation

Microorganisms in soil and water can degrade a wide variety of organic compounds. The biodegradation of this compound would likely begin with the enzymatic cleavage of the oxime functional group. This could occur through hydrolysis, catalyzed by oxime-hydrolyzing enzymes, to yield 3-methylbutanal and hydroxylamine.

The resulting 3-methylbutanal is a naturally occurring compound found in some plants and is a product of amino acid metabolism. thegoodscentscompany.comvt.edu It is expected to be readily biodegradable. Microorganisms can oxidize 3-methylbutanal to 3-methylbutanoic acid, which can then enter central metabolic pathways, such as the fatty acid oxidation pathway, to be completely mineralized to carbon dioxide and water.

The other product of hydrolysis, hydroxylamine, can be utilized by some microorganisms as a nitrogen source, being converted to nitrite (B80452) or ammonia.

Environmental Attenuation

Occurrence and Role in Complex Natural and Engineered Systems

Identification as a Volatile Organic Compound (VOC) in Biological Matrices

Butanal, 3-methyl-, oxime has been detected as a volatile component in a range of biological materials, from the delicate fragrance of flowers to the complex aroma profiles of fermented foods. Its identification in these matrices is crucial for understanding its contribution to the chemical ecology of plants and the sensory characteristics of food and beverages.

The emission of volatile organic compounds by plants serves various ecological functions, including attracting pollinators and defending against herbivores. This compound has been identified as a component of the floral scent of several plant species.

Research has shown its presence in the volatile emissions of Magnolia champaca, a flower known for its strong, pleasant fragrance. In a study of the subalpine herb Ipomopsis tenuituba, emissions of 3-methylbutanal (B7770604) oxime were found to decrease significantly at night. It has also been characterized as a typical scent compound of white campion (Silene latifolia), a night-flowering plant pollinated by moths. Furthermore, this oxime is used in perfume compositions to recreate the characteristic fragrance of the silk tree flower (Albizia julibrissin).

In barley (Hordeum vulgare), (E)-3-methylbutanal oxime is a key intermediate in the biosynthesis of hydroxynitrile glucosides, which are compounds involved in plant defense. The formation of the oxime from the amino acid L-leucine is a critical step in this pathway.

Despite its detection in various plant species, there is currently a lack of scientific literature reporting the presence of this compound in the volatile emissions of crop silages.

Table 1: Identification of this compound in Plant Volatile Emissions

| Plant Species | Common Name | Organ/System | Analytical Method |

| Magnolia champaca | Champak | Flower | Not Specified |

| Ipomopsis tenuituba | Slender-tube skyrocket | Flower | Not Specified |

| Silene latifolia | White campion | Flower | Not Specified |

| Albizia julibrissin | Silk tree | Flower (fragrance profile) | Not Specified |

| Hordeum vulgare | Barley | Plant tissue | Not Specified |

The complex aroma and flavor profiles of fermented foods and beverages are the result of a diverse array of volatile compounds produced during fermentation. Recent studies have identified this compound as a constituent in certain fermented products.

In a study on Novel Pasture-style Laozao, a traditional Chinese fermented rice dish, this compound was detected, and its concentration was observed to change throughout the fermentation process. This indicates a dynamic role for this compound in the development of the final product's flavor profile.

Furthermore, research on mulberry wine has shown that the concentration of this compound can be significantly increased through sequential fermentation with specific non-Saccharomyces yeasts, namely Metschnikowia pulcherrima and Issatchenkia terricola. This finding highlights the potential for specific microbial strains to influence the production of this particular oxime in fermented beverages.

Table 2: Detection of this compound in Food and Beverage Matrices

| Food/Beverage | Type | Key Findings |

| Novel Pasture-style Laozao | Fermented Rice | Detected as a volatile component with changing concentrations during fermentation. |

| Mulberry Wine | Fermented Beverage | Significantly up-regulated during sequential fermentation with Metschnikowia pulcherrima and Issatchenkia terricola. |

Formation Pathways in Microbial Metabolism and Fermentation Processes

The presence of this compound in fermented products points to its formation through microbial metabolic activities. While the precise enzymatic pathways in microorganisms are still an area of active research, insights can be drawn from known biochemical transformations in plants and the metabolic capabilities of fermentative microbes.

In barley, the biosynthesis of (E)-3-methylbutanal oxime from L-leucine is catalyzed by cytochrome P450 enzymes, specifically CYP79A8 and CYP79A12. This well-documented pathway in plants provides a model for how similar oximes could be synthesized in other biological systems. The process involves the conversion of the amino acid to the corresponding aldoxime.

In the context of fermentation, the precursor to this compound is 3-methylbutanal. This aldehyde is a well-known flavor compound in many fermented foods, including cheese and beer, where it is produced from the catabolism of leucine (B10760876) by various lactic acid bacteria and yeasts. The subsequent conversion of 3-methylbutanal to its oxime in fermented products like mulberry wine is strongly linked to the metabolic activity of specific yeasts. While the exact enzymes responsible for this transformation in Metschnikowia pulcherrima and Issatchenkia terricola have not been fully elucidated, it is hypothesized to be an enzymatic process. This suggests that certain microorganisms possess the necessary biochemical machinery to catalyze the formation of aldoximes from their corresponding aldehydes during fermentation, contributing to the unique sensory properties of the final product.

Applications As a Synthetic Intermediate and Reagent in Organic Chemistry

Role in the Synthesis of Agrochemical Intermediates

The oxime functional group is a significant moiety in the design and synthesis of modern crop protection agents, including herbicides, fungicides, and insecticides. Oximes can act as crucial intermediates that are transformed into various heterocyclic systems commonly found in active agrochemical ingredients. While specific, direct applications of Butanal, 3-methyl-, oxime in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its potential role can be inferred from the established chemistry of related oximes.

Generally, aldoximes are precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. These chemical scaffolds are prevalent in a wide range of pesticides. For instance, oxime derivatives can be cyclized to form isoxazoline (B3343090) and isoxazole (B147169) rings, which are core structures in several fungicidal and herbicidal compounds. While the direct linkage of 3-methylbutanal (B7770604) oxime to a specific, named agrochemical is not clearly established, its structural features make it a plausible candidate for use as an intermediate in the development of new agricultural products. google.com

Table 1: Potential Agrochemical-Related Transformations of Aldoximes

| Transformation | Reagents/Conditions | Resulting Structure | Relevance to Agrochemicals |

| Cycloaddition | Alkenes/Alkynes | Isoxazolines/Isoxazoles | Core motifs in fungicides and herbicides. |

| Dehydration | Acid or base catalysis | Nitriles | Precursors to various active ingredients. |

| Reduction | H₂, Metal Hydrides | Primary Amines | Building blocks for diverse pesticide classes. |

This table illustrates general reactions of aldoximes that are relevant to agrochemical synthesis; specific studies detailing these transformations for this compound are limited.

Utilization in the Preparation of Pharmaceutical Precursors

A notable and specific application of this compound is found in the synthesis of precursors for novel antibacterial agents. The compound has been utilized as a key starting material in the preparation of derivatives of the antibiotic ramoplanin (B549286). google.com

In a documented synthetic pathway, 3-methylbutyraldehyde oxime is reacted with methyl propiolate in a cycloaddition reaction. This transformation yields 3-isobutylisoxazole-5-carboxylic acid methyl ester. This isoxazole derivative serves as a crucial intermediate which is further elaborated to create novel ramoplanin derivatives that exhibit potent activity against gram-positive bacteria. google.com This application highlights the utility of 3-methylbutanal oxime in constructing the heterocyclic systems that are often central to the biological activity of pharmaceutical compounds.

Table 2: Synthesis of a Pharmaceutical Precursor from 3-Methylbutanal Oxime

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| This compound | Methyl propiolate | 3-Isobutylisoxazole-5-carboxylic acid methyl ester | Intermediate for antibacterial ramoplanin derivatives | google.com |

Application as a Chemical Reagent in Multistep Organic Transformations

Beyond its role as a precursor for specific industries, this compound is a reagent that can undergo several fundamental organic transformations, making it a useful tool in multistep synthesis.

One of the primary reactions of aldoximes is their use in cycloaddition reactions . As demonstrated in the synthesis of the ramoplanin precursor, 3-methylbutanal oxime can react with alkynes to form isoxazoles. google.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings.

Another significant, though less specifically documented for this particular oxime, transformation is the Beckmann rearrangement . This acid-catalyzed reaction typically converts aldoximes into primary amides. While the rearrangement of ketoximes to substituted amides is more common, this pathway offers a potential route to synthesize N-substituted formamides from aldoximes, which are valuable intermediates in their own right.

Furthermore, the oxime moiety can be readily transformed into other important functional groups:

Reduction to Amines: The C=N bond of the oxime can be reduced using various reagents, such as lithium aluminum hydride or catalytic hydrogenation, to yield the corresponding primary amine (3-methyl-1-butanamine). This provides a straightforward method for introducing an amino group.

Hydrolysis to Aldehydes: Under mild acidic conditions, the oxime can be hydrolyzed to regenerate the parent aldehyde, 3-methylbutanal. This reaction allows the oxime group to function as a protecting group for the aldehyde, masking its reactivity during other synthetic steps.

These transformations underscore the versatility of this compound as a reagent, providing synthetic chemists with multiple pathways to introduce nitrogen or to modify the carbon skeleton in complex organic syntheses.

Q & A

Q. What are the recommended methods for synthesizing 3-methylbutanal oxime in laboratory settings?

- Methodological Answer : Synthesis typically involves the reaction of 3-methylbutanal with hydroxylamine under controlled pH (acidic or neutral conditions). Key steps include:

- Reagent Preparation : Use hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous or alcoholic solvents.

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the carbonyl peak (~1720 cm⁻¹) .

- Safety Protocols : Employ fume hoods, nitrile gloves, and P95 respirators to mitigate exposure risks during handling .

Q. How should researchers characterize the purity and structure of 3-methylbutanal oxime?

- Methodological Answer : Use a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (101.1469 g/mol) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to verify oxime formation (e.g., δ ~8 ppm for the -NOH proton) .

- Elemental Analysis : Validate empirical formula (C₅H₁₁NO) with ≤0.3% deviation .

Q. What safety protocols are essential for handling 3-methylbutanal oxime in the lab?

- Methodological Answer :

- PPE : Wear face shields, EN 166-certified safety glasses, and OV/AG/P99 respirators for aerosolized particles .

- Storage : Keep in airtight containers away from oxidizers and acids, as incompatibility data are lacking .

- Waste Disposal : Neutralize residual oxime with dilute acid/base before transferring to licensed waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 3-methylbutanal oxime?

- Methodological Answer : Discrepancies in FTIR or NMR data may arise from solvent effects or tautomerism. To address this:

- Comparative Analysis : Replicate experiments using standardized solvents (e.g., DMSO-d₆ for NMR).

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- Collaborative Validation : Cross-reference data with databases like NIST Chemistry WebBook .

Q. What strategies are recommended for assessing the ecological impact of 3-methylbutanal oxime when toxicity data are absent?

- Methodological Answer :

- Predictive Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability and bioaccumulation potential .

- Microcosm Studies : Conduct soil/water assays to evaluate microbial degradation rates under aerobic/anaerobic conditions .

- Toxicity Screening : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri as preliminary indicators .

Q. How can 3-methylbutanal oxime's role in flavor chemistry be investigated using volatile organic compound (VOC) profiling?

- Methodological Answer :

- Headspace Solid-Phase Microextraction (HS-SPME) : Capture VOCs from spice matrices, followed by GC-MS to identify 3-methylbutanal oxime as a contributor to fruity/cheesy notes .

- Sensory Correlation : Pair analytical data with sensory panels to map odor thresholds and bioactive properties (e.g., anti-inflammatory potential) .

Q. What experimental designs are optimal for studying 3-methylbutanal oxime's stability under varying thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (lack of data in necessitates this).

- Accelerated Stability Testing : Expose samples to 40–60°C/75% RH for 4–8 weeks, monitoring via HPLC for degradation products .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.